Aminomethylbenzotriazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

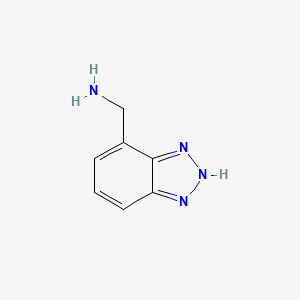

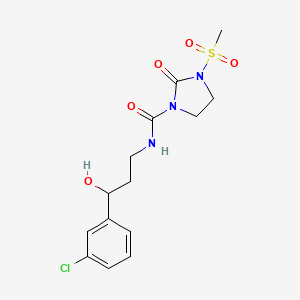

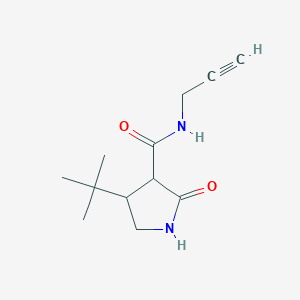

Aminomethylbenzotriazole, also known as 1H-benzotriazole, is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound can be viewed as fused rings of the aromatic compounds benzene and triazole. This compound is a white-to-light tan solid with various applications, including corrosion inhibition for copper alloys .

Synthesis Analysis

The synthesis of this compound involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid. The conversion proceeds via diazotization of one of the amine groups. The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .

Molecular Structure Analysis

This compound features two fused rings. Its five-membered ring can exist as tautomers A and B. Various structural analyses with UV, IR, and 1H-NMR spectra indicate that tautomer A is dominant .

Chemical Reactions Analysis

This compound inhibits biogenic amine degradation, leading to increased cellular and pericellular catecholamines in immune and non-immune cells. This decrease in end product metabolites and increase in catecholamines contributes to its anti-inflammatory effects .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

1. Use as a Nonspecific Inhibitor of Cytochromes P450

1-Aminobenzotriazole (ABT) has been extensively utilized as a nonspecific inhibitor of cytochromes p450 (p450s) in animals for mechanistic studies. It demonstrates variable pharmacokinetics and inhibits various p450s in a dose-dependent manner, affecting the clearance of probe compounds like antipyrine in rats, dogs, and monkeys (Balani et al., 2002).

2. Evaluation of Selectivity as a Cytochrome P450 Inhibitor

Studies have evaluated 1-ABT's role as a nonselective mechanism-based inactivator of cytochrome P450 enzymes, highlighting its limitations in selectively inhibiting certain human P450s like CYP2C9. This insight is important for drug metabolism studies, where 1-ABT is often used as a tool (Linder, Renaud, & Hutzler, 2009).

3. Impact on CYP Expression in Human Hepatocytes

ABT's influence on CYP2B6 and CYP3A4 expression in human hepatocytes has been examined, showing that ABT can up-regulate these expressions, possibly by activating nuclear receptor CAR. This finding is significant in understanding ABT's pharmacological actions and its limitations in drug development processes (Yang, Koh, & Jeong, 2010).

4. In Vitro Inhibitory Effect on Human CYP Enzymes

Investigations into ABT's inhibitory effect on drug oxidations catalyzed by human CYP isoforms revealed different selectivity and a range of inhibition constants (Ki values). This study provides insights into the diverse inhibitory potentials of ABT on various CYP isoforms, which is crucial for predicting the contribution of these enzymes to drug metabolism (Emoto et al., 2003; Emoto, Murase, Sawada, & Iwasaki, 2005).

5. Mechanistic Studies of Drug-Drug Interactions

ABT's role in vivo as a nonspecific and irreversible cytochrome P450 inhibitor has been leveraged to elucidate the role of metabolism in the pharmacokinetic profiles of xenobiotics. This includes studies on drug absorption and differential inhibition of intestinal and hepatic metabolism (Boily et al., 2015).

6. Comprehensive Review of 1-ABT's Role in Cytochrome P450 Biology

A thorough review of the chemistry, discovery, and use of 1-ABT since its introduction in 1981, explores its extensive application in investigating the biological roles of cytochrome P450 enzymes, their metabolism of endobiotics and xenobiotics, and their contributions to metabolism-dependent toxicity of drugs and chemicals (de Montellano, 2018).

7. Toxicity Study of ABT in Wistar Rats

A toxicity study of ABT in Wistar rats reveals its tolerability at high doses, but also highlights significant changes in clinical pathology, organ weight, and histopathology. This information is crucial for considering ABT's confounding effects in mechanistic studies of drug or chemical metabolism-dependent toxicity (Pandey et al., 2020).

8. Correlation of Hepatic Fraction of Metabolism by P450 in Dogs

Research on ABT's use in preclinical studies to determine the relative contribution of P450-mediated oxidative metabolism, both in vitro and in vivo, has provided insights for assessing drug metabolism and toxicity in a preclinical setting (Zhou et al., 2019).

9. ABT as an Inhibitor and Substrate of N-Acetyltransferase

Research shows that ABT, while widely used as a P450 inhibitor, also acts as an inhibitor and substrate of N-acetyltransferase. This dual role of ABT provides a deeper understanding of its interactions in drug metabolism and necessitates careful consideration when used in pharmacological studies (Sun et al., 2011).

10. Characterization of CYP Inhibition by ABT in Rats

Studies have characterized the extent and duration of ABT's inhibitory effect on cytochrome P450 enzymes in rats. This work is crucial for understanding the limitations and effective use of ABT in preclinical research, particularly in elucidating the oxidative component of drug metabolism (Parrish et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2H-benzotriazol-4-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4,8H2,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFJZWXEACSTMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1555803-74-1 |

Source

|

| Record name | (1H-1,2,3-benzotriazol-4-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B2733181.png)

![4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2733187.png)

![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2733189.png)